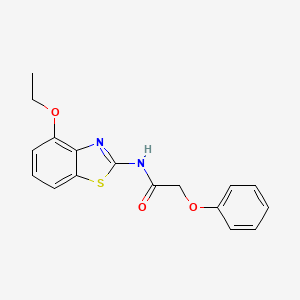

![molecular formula C14H15FN4O2S B2669399 N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097919-95-2](/img/structure/B2669399.png)

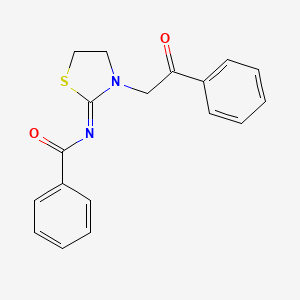

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug development. This compound belongs to the class of sulfonylazetidine-containing pyrimidines and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Copper-Catalyzed Intermolecular Aminoazidation

Copper-catalyzed intermolecular aminoazidation of alkenes utilizes compounds like N-fluorobenzenesulfonimide as nitrogen-radical precursors. This process facilitates the creation of vicinal amino azides, which can be transformed into valuable amine derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Bo Zhang & A. Studer, 2014).

Biotransformation of β-Secretase Inhibitors

Research into the biotransformation of β-secretase inhibitors, which are closely related to pyrimidine compounds, revealed complex metabolic pathways involving N-oxidation and ring contraction. These findings contribute to understanding the metabolic fate of such compounds, underscoring the importance of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine derivatives in drug development and pharmacokinetics (A. Lindgren et al., 2013).

Synthesis of Antidepressant and Nootropic Agents

Studies on the synthesis of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlight the potential of this compound in creating compounds with significant antidepressant and nootropic activities. These findings indicate the compound's relevance in developing central nervous system (CNS) agents (Asha B. Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues were synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities. This research underscores the compound's utility in addressing infectious diseases and highlights its potential as a scaffold for developing new antibacterial and antituberculosis agents (M. Chandrashekaraiah et al., 2014).

Radiosensitizing Effects in Cancer Therapy

Investigations into phenylpyrimidine derivatives, closely related to the subject compound, have identified their potential as radiosensitizers in cancer therapy. These compounds enhance the effectiveness of radiotherapy by inhibiting cell viability and affecting cell cycle regulation, providing insights into novel treatment strategies for cancer (Seung-Youn Jung et al., 2019).

Propiedades

IUPAC Name |

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2S/c1-10-6-12(2-3-13(10)15)22(20,21)19-7-11(8-19)18-14-4-5-16-9-17-14/h2-6,9,11H,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBDYDLJPWXTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(3-propyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B2669317.png)

![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2669320.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)

![3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2669333.png)

![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)

![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)